molecular formula C10H11Cl2N3O B2958956 3-(3-Chlorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride CAS No. 1431962-41-2

3-(3-Chlorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B2958956
CAS No.: 1431962-41-2
M. Wt: 260.12
InChI Key: BCXNRDIYRWNLCV-UHFFFAOYSA-N
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Description

3-(3-Chlorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a chlorophenoxy group attached to a pyrazole ring, which is further substituted with a methyl group and an amine hydrochloride

Scientific Research Applications

3-(3-Chlorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as anti-inflammatory and anticancer agents.

    Biological Research: The compound is used in the study of enzyme inhibition and receptor binding assays.

    Industrial Applications: It is utilized in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the chlorophenoxy group: This step involves the nucleophilic substitution reaction between the pyrazole derivative and 3-chlorophenol in the presence of a suitable base, such as potassium carbonate, under reflux conditions.

    Formation of the hydrochloride salt: The final step involves the treatment of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxide.

    Reduction: Formation of the reduced amine derivative.

    Substitution: Formation of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group enhances its binding affinity, while the pyrazole ring provides structural stability. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride
  • 3-(3-Bromophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride
  • 3-(3-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride

Uniqueness

3-(3-Chlorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride is unique due to the presence of the 3-chlorophenoxy group, which imparts distinct chemical and biological properties. This substitution pattern enhances its reactivity and potential as a versatile intermediate in various synthetic applications.

Properties

IUPAC Name

3-(3-chlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O.ClH/c1-14-6-9(12)10(13-14)15-8-4-2-3-7(11)5-8;/h2-6H,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXNRDIYRWNLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC2=CC(=CC=C2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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